N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(1H-Indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a bis-indole derivative characterized by two indole moieties connected via a carboxamide-ethylamino linker. The first indole unit (1-methyl-1H-indole-2-carboxamide) features a methyl group at the N1 position and a carboxamide group at C2. The second indole (1H-indol-5-ylcarbonyl) is linked through an ethylamino bridge, forming a urea-like structure.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
QJEBFDLMGBXVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related indole derivatives:
Key Observations:
Bis-Indole vs. Single Indole Derivatives: The target compound and N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide share a bis-indole scaffold but differ in substitution positions (C5 vs. C3) and linker flexibility. The ethylamino linker in the target compound may enhance conformational adaptability compared to rigid aromatic linkers in N-(benzoylphenyl) derivatives . YIQ introduces a carbamimidoyl hydrazone group, which could enhance hydrogen-bonding interactions but may reduce metabolic stability compared to the target’s simpler carboxamide.
Heterocyclic Core Variations: Compounds like H-89 and sunitinib replace indole with isoquinoline or pyrrole cores, respectively, altering electronic properties and target selectivity. For example, sunitinib’s pyrrole-carboxamide moiety contributes to its anti-angiogenic activity, whereas the target’s indole-carboxamide may favor interactions with bromodomains or kinases.
The absence of charged groups (e.g., diethylaminoethyl in sunitinib ) in the target compound may influence solubility and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
